6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide

Catalog No.
S12811495
CAS No.
M.F
C17H20N8O
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylm...

Product Name

6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide

IUPAC Name

6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-4-ylmethylamino)pyridine-3-carboxamide

Molecular Formula

C17H20N8O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C17H20N8O/c18-6-12-8-23-16(10-21-12)25-15-5-14(13(9-24-15)17(19)26)22-7-11-1-3-20-4-2-11/h5,8-11,20H,1-4,7H2,(H2,19,26)(H2,22,23,24,25)

InChI Key

ALSWRIZRDIKCDV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=CC(=NC=C2C(=O)N)NC3=NC=C(N=C3)C#N

6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide is a complex organic compound characterized by its unique structural features, which include a nicotinamide backbone, a cyanopyrazine moiety, and a piperidine group. The compound's molecular formula is C14H18N6OC_{14}H_{18}N_{6}O, and it is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Due to its functional groups:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the nicotinamide ring allows for electrophilic substitution, which can modify the aromatic system.
  • Hydrolysis: Under certain conditions, the amide bond may undergo hydrolysis to yield corresponding carboxylic acids and amines.

These reactions can be critical in modifying the compound for enhanced biological activity or altered pharmacokinetic properties.

6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide exhibits significant biological activity, primarily through its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific kinases involved in cellular signaling pathways. The compound's design suggests it may have applications in treating cancer or other diseases where kinase activity is dysregulated.

The synthesis of 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide typically involves multi-step organic synthesis techniques:

  • Formation of the Nicotinamide Core: Starting from nicotinic acid or its derivatives, the core structure can be synthesized through amide formation.
  • Introduction of the Cyanopyrazine Moiety: This can be achieved through cyclization reactions involving appropriate precursors that provide the pyrazine ring.
  • Attachment of the Piperidine Group: This step often involves coupling reactions where a piperidine derivative is linked to the nicotinamide structure via an amine bond.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

The applications of 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide are primarily in pharmaceutical research. Potential uses include:

  • Anticancer Agents: Due to its kinase inhibition properties, it may serve as a lead compound for developing new cancer therapies.
  • Neurological Disorders: The compound's ability to cross the blood-brain barrier may make it suitable for treating neurological conditions.

Interaction studies have shown that 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide interacts with several biological targets:

  • Kinase Inhibition: It has been shown to inhibit specific kinases involved in cell proliferation and survival.
  • Receptor Binding: Studies suggest potential binding affinity to certain receptors associated with neurotransmission and cell signaling.

These interactions are critical for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide, including:

Compound NameStructural FeaturesUnique Aspects
5-CyanopyrazinPyrazine ring with a cyano groupSimple structure; lacks nicotinamide moiety
NicotinamidePyridine ring with an amide groupCommonly used as a supplement; lacks additional functional groups
Piperidin derivativesSaturated six-membered ringVaries widely; often used in drug design

The uniqueness of 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide lies in its combination of kinase inhibition potential and structural complexity, making it a promising candidate for further pharmacological exploration.

XLogP3

0.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

352.17600729 g/mol

Monoisotopic Mass

352.17600729 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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